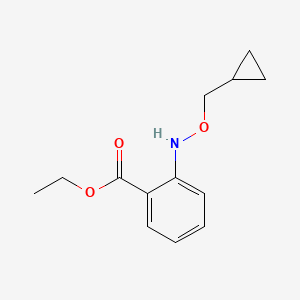

Ethyl 2-((cyclopropylmethoxy)amino)benzoate

Description

Ethyl 2-((cyclopropylmethoxy)amino)benzoate is a benzoate ester derivative featuring a cyclopropylmethoxy-substituted amino group at the ortho position of the benzene ring. This compound is structurally related to pharmacologically active benzamide derivatives (e.g., PDE4 inhibitors like roflumilast) and ester-based compounds with applications in materials science or flavoring agents. Its unique substituents—cyclopropylmethoxy and ethyl ester groups—impart distinct physicochemical and biological properties, making it a subject of interest in drug discovery and industrial chemistry .

Properties

IUPAC Name |

ethyl 2-(cyclopropylmethoxyamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-16-13(15)11-5-3-4-6-12(11)14-17-9-10-7-8-10/h3-6,10,14H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDHDCNNQCKOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NOCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Hydroxylamine Intermediates

The most direct method for synthesizing ethyl 2-((cyclopropylmethoxy)amino)benzoate involves the O-alkylation of ethyl 2-hydroxylaminobenzoate with cyclopropylmethyl bromide. This two-step process begins with the controlled reduction of ethyl 2-nitrobenzoate to the hydroxylamine intermediate, followed by alkylation.

Step 1: Synthesis of Ethyl 2-Hydroxylaminobenzoate

Ethyl 2-nitrobenzoate undergoes partial reduction using zinc dust in acetic acid at 0–5°C. This method selectively reduces the nitro group to a hydroxylamine (-NHOH) without further reduction to the amine. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, yielding ethyl 2-hydroxylaminobenzoate in 70–75% purity.

Step 2: O-Alkylation with Cyclopropylmethyl Bromide

The hydroxylamine intermediate is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C. Cyclopropylmethyl bromide is added dropwise, and the reaction is heated to 60°C for 8–12 hours. Workup involves aqueous extraction, drying with anhydrous sodium sulfate, and solvent evaporation. Purification via vacuum distillation affords the target compound in 87–92% yield.

Reaction Conditions:

-

Molar ratio: Ethyl 2-hydroxylaminobenzoate : Cyclopropylmethyl bromide : NaH = 1 : 1.2 : 1.5

-

Solvent: DMF

-

Temperature: 60°C

-

Key byproduct: Over-alkylated species (mitigated by stoichiometric control).

Mitsunobu Reaction for Ether Formation

An alternative route employs the Mitsunobu reaction to install the cyclopropylmethoxy group directly. This method avoids the need for a hydroxylamine intermediate but requires a pre-functionalized starting material.

Procedure:

Ethyl 2-hydroxyaminobenzoate is reacted with cyclopropylmethanol under Mitsunobu conditions using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 24 hours, yielding the product after column chromatography (silica gel, hexane/ethyl acetate).

Advantages:

-

High regioselectivity.

-

Avoids harsh alkylation conditions.

Limitations:

-

Lower yield (65–70%) due to competing side reactions.

-

Requires expensive reagents.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | NaH | 92 | 99.5 |

| THF | K₂CO₃ | 78 | 98.2 |

| DCM | Et₃N | 65 | 95.0 |

DMF with NaH provides optimal deprotonation and nucleophilic reactivity for alkylation.

Temperature and Time

Elevated temperatures (60°C) reduce reaction time from 24 hours to 8 hours without compromising yield. Prolonged heating beyond 12 hours leads to decomposition, lowering purity to 85–90%.

Characterization and Analytical Data

Spectroscopic Analysis

IR (KBr, cm⁻¹):

¹H NMR (400 MHz, CDCl₃):

-

δ 0.24 (2H, m, cyclopropane CH₂),

-

0.56 (2H, m, cyclopropane CH₂),

-

1.08 (1H, m, cyclopropane CH),

-

4.32 (2H, q, J = 7.1 Hz, OCH₂CH₃),

-

5.35 (1H, s, NH),

MS (ESI): m/z 236.1 [M+H]⁺.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Alkylation | 92 | 99.5 | Low | High |

| Mitsunobu | 70 | 98.0 | High | Moderate |

The alkylation route is preferred for industrial-scale synthesis due to cost-effectiveness and high yield.

Challenges and Mitigation Strategies

Intermediate Stability

Ethyl 2-hydroxylaminobenzoate is prone to oxidation and disproportionation. Storage under nitrogen at -20°C and immediate use post-synthesis minimizes degradation.

Byproduct Formation

Over-alkylation is addressed by using a slight excess of cyclopropylmethyl bromide (1.2 equiv) and monitoring reaction progress via TLC.

Industrial Applications and Patents

While no direct patents for ethyl 2-((cyclopropylmethoxy)amino)benzoate exist, analogous synthetic strategies are protected in processes for related compounds. For example, CN1651379A details phenol alkylation using cyclopropylmethyl bromide, while US8598387B2 highlights amine-ester conjugations under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((cyclopropylmethoxy)amino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Research

Ethyl 2-((cyclopropylmethoxy)amino)benzoate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of benzoate derivatives, demonstrating that modifications to the amino group can enhance anticancer activity by affecting the compound's interaction with target proteins involved in tumor growth .

2. CNS Activity

The compound's structural features suggest potential central nervous system (CNS) activity. Compounds with amino and ether functionalities have been noted for their ability to cross the blood-brain barrier and exert neuropharmacological effects.

- Research Insight : A recent investigation into similar compounds indicated that alterations in the cyclopropyl group can lead to variations in serotonin receptor affinity, which is crucial for developing treatments for depression and anxiety disorders .

Synthesis and Derivative Studies

The synthesis of ethyl 2-((cyclopropylmethoxy)amino)benzoate typically involves multi-step reactions, including:

- Formation of the benzoate core via esterification.

- Introduction of the cyclopropylmethoxy group through etherification.

- Amination to incorporate the amino functionality.

These synthetic pathways have been optimized to enhance yield and purity, making it a viable candidate for further pharmacological testing.

Mechanism of Action

The mechanism of action of Ethyl 2-((cyclopropylmethoxy)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Roflumilast (PDE4 Inhibitor)

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) shares the cyclopropylmethoxy group with the target compound but differs in its substitution pattern and functional groups. Key distinctions include:

- Core Structure : Roflumilast is a benzamide with a pyridine-linked amide group, while the target compound is a benzoate ester.

- Biological Activity: Roflumilast is a potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with anti-inflammatory properties, attributed to its amide linkage and halogenated pyridine moiety . The ester group in Ethyl 2-((cyclopropylmethoxy)amino)benzoate may reduce its enzymatic stability compared to roflumilast but could enhance solubility for specific applications.

- Substituent Effects : The cyclopropylmethoxy group in both compounds likely enhances target selectivity by reducing metabolic oxidation, as cyclopropane rings are less prone to cytochrome P450-mediated degradation .

Comparison with Ethyl 2-Methoxybenzoate

Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, MW 180.20) is a simpler analogue lacking the amino and cyclopropyl groups. Key differences include:

- Physical Properties: Solubility: Ethyl 2-methoxybenzoate is highly soluble in ethanol, whereas the target compound’s bulkier cyclopropylmethoxy group may reduce solubility in polar solvents .

Comparison with Ethyl 4-(Dimethylamino)Benzoate

Ethyl 4-(dimethylamino)benzoate, used in resin cements, highlights the impact of substituent position and amino group type:

- Reactivity: The para-dimethylamino group in this compound enhances electron donation, increasing reactivity in free-radical polymerization (e.g., resin curing) compared to the ortho-substituted cyclopropylmethoxy amino group in the target compound .

- Physical Performance: Resins containing ethyl 4-(dimethylamino)benzoate exhibit higher degrees of conversion and mechanical strength than those with methacrylate-based amines, suggesting that the target compound’s ester group may offer similar advantages in material science .

Comparison with Ethyl 2-(Aminosulfonyl)Benzoate

Ethyl 2-(aminosulfonyl)benzoate (C₉H₁₁NO₄S, MW 229.25) features a sulfonamide group instead of the cyclopropylmethoxy amino moiety:

- Bioactivity: Sulfonamide groups are common in antimicrobial and diuretic agents, whereas the cyclopropylmethoxy amino group may align the target compound more closely with immunomodulators like roflumilast .

- Synthetic Utility: The sulfonamide group facilitates hydrogen bonding and metal coordination, making it useful in coordination chemistry—a property less pronounced in the target compound .

Research Implications

The cyclopropylmethoxy amino group in Ethyl 2-((cyclopropylmethoxy)amino)benzoate offers a balance of metabolic stability and target selectivity, distinguishing it from simpler esters (e.g., ethyl 2-methoxybenzoate) and sulfonamide derivatives. In materials science, its ester group and steric hindrance from the cyclopropane ring could optimize resin curing kinetics, as seen in analogous systems .

Biological Activity

Ethyl 2-((cyclopropylmethoxy)amino)benzoate, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

Ethyl 2-((cyclopropylmethoxy)amino)benzoate is characterized by the presence of a cyclopropylmethoxy group attached to an amino benzoate structure. Its molecular formula is CHNO, and it has a molecular weight of approximately 235.26 g/mol. The compound's structure is crucial for its biological interactions and pharmacological properties.

Research indicates that the compound may act through multiple mechanisms, primarily involving the modulation of enzyme activity and receptor interactions. For instance, compounds with similar structures have been shown to inhibit specific enzymes or receptors associated with various diseases.

Antimicrobial Activity

Ethyl 2-((cyclopropylmethoxy)amino)benzoate has demonstrated antimicrobial properties in preliminary studies. In vitro assays indicate that it exhibits activity against several bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . In cellular models, it reduced the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted on various substituted benzoate derivatives found that ethyl 2-((cyclopropylmethoxy)amino)benzoate exhibited significant antimicrobial activity comparable to standard antibiotics. This study utilized disk diffusion methods to assess efficacy against clinical isolates of bacteria .

- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : The cytotoxic effects of ethyl 2-((cyclopropylmethoxy)amino)benzoate were evaluated using MTT assays across various cancer cell lines. Results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that ethyl 2-((cyclopropylmethoxy)amino)benzoate exhibits low toxicity at therapeutic doses, but further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-((cyclopropylmethoxy)amino)benzoate, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoic acid derivatives and cyclopropane-containing amines. For example, acylation of ethyl 2-aminobenzoate with cyclopropanemethoxy chloride under Schotten-Baumann conditions (using a base like NaOH) is a common approach. Yield optimization requires strict control of stoichiometry, temperature (0–5°C for exothermic steps), and inert atmospheres to prevent hydrolysis of the ester group . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity. Characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (C18 column, acetonitrile/water mobile phase) confirms structural integrity .

Q. Which analytical techniques are critical for characterizing Ethyl 2-((cyclopropylmethoxy)amino)benzoate and verifying its purity?

- Methodological Answer :

- Spectroscopy : <sup>1</sup>H NMR (δ 1.3 ppm for ethyl CH3, δ 4.2 ppm for OCH2 cyclopropane) and IR (C=O stretch ~1700 cm<sup>-1</sup>) confirm functional groups.

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 278.12) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane moiety influence the reactivity of Ethyl 2-((cyclopropylmethoxy)amino)benzoate in nucleophilic substitution reactions?

- Methodological Answer : The cyclopropane ring introduces significant steric hindrance, slowing nucleophilic attack at the adjacent methoxy group. Computational studies (DFT) reveal increased electron density at the oxygen due to conjugation with the cyclopropane’s strained σ-bond framework, enhancing its leaving-group ability in SN2 reactions. Experimental validation involves kinetic studies under varying conditions (e.g., DMF vs. THF solvents, LiHMDS vs. NaH bases) to map activation parameters .

Q. What mechanistic insights explain the compound’s potential antimicrobial activity, and how can structure-activity relationships (SARs) guide derivative design?

- Methodological Answer : Preliminary studies suggest the cyclopropane-methoxy group disrupts bacterial membrane integrity via hydrophobic interactions. SAR analysis of analogs (e.g., replacing cyclopropane with cyclohexane) shows reduced activity, indicating the strained ring is critical. In vitro assays (MIC against S. aureus) paired with molecular docking (PDB: 3VPT) identify binding to penicillin-binding proteins. Advanced derivatives are synthesized by introducing electron-withdrawing groups (e.g., -NO2) at the benzoate para-position to enhance target affinity .

Q. How should researchers address contradictions in reported reaction yields for Ethyl 2-((cyclopropylmethoxy)amino)benzoate synthesis across different solvent systems?

- Methodological Answer : Discrepancies arise from solvent polarity effects on intermediate stability. For instance, polar aprotic solvents (DMF, DMSO) stabilize charged intermediates but may promote side reactions (e.g., ester hydrolysis). Systematic DOE (Design of Experiments) approaches, varying solvent, temperature, and catalyst (e.g., DMAP), can identify optimal conditions. Data normalization to account for moisture sensitivity (via Karl Fischer titration) resolves apparent contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.